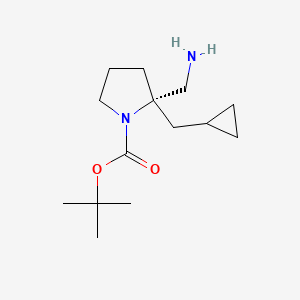

tert-butyl (2S)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate

Description

tert-Butyl (2S)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, an aminomethyl substituent, and a cyclopropylmethyl group at the 2-position. This compound serves as a key intermediate in pharmaceutical synthesis and organocatalysis due to its stereochemical complexity and functional versatility .

Properties

Molecular Formula |

C14H26N2O2 |

|---|---|

Molecular Weight |

254.37 g/mol |

IUPAC Name |

tert-butyl (2S)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-4-7-14(16,10-15)9-11-5-6-11/h11H,4-10,15H2,1-3H3/t14-/m0/s1 |

InChI Key |

WDVGMVSGYYJQKE-AWEZNQCLSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2CC2)CN |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2CC2)CN |

Origin of Product |

United States |

Preparation Methods

Asymmetric Lithiation and Alkylation

A key method for establishing the (2S)-configuration involves asymmetric deprotonation using chiral ligands. For example:

- Step 1 : tert-Butyl pyrrolidine-1-carboxylate is treated with sec-butyllithium and (-)-sparteine in methyl tert-butyl ether (MTBE) at −78°C to generate a chiral lithium enolate.

- Step 2 : The enolate reacts with cyclopropylmethyl bromide to install the cyclopropylmethyl group.

- Step 3 : A zinc chloride quench stabilizes the intermediate, followed by palladium-catalyzed cross-coupling (e.g., with 4-bromoindolin-2-one) to introduce additional functionality.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | sec-BuLi, (-)-sparteine, MTBE, −78°C | 27% |

| 2 | Cyclopropylmethyl bromide, ZnCl₂ | – |

Reductive Amination for Aminomethyl Installation

The aminomethyl group is introduced via reductive amination:

- Step 1 : Oxidize a secondary alcohol on the pyrrolidine ring to an aldehyde using pyridinium chlorochromate (PCC) .

- Step 2 : React the aldehyde with ammonia or a protected amine (e.g., Boc-NH₂) in the presence of NaBH(OAc)₃ to form the aminomethyl group.

Example :

(2S)-2-formylpyrrolidine-1-carboxylate + NH₃ → (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate

Cyclopropanation Strategies

The cyclopropylmethyl group can be introduced via:

- Alkylation : Reaction of a pyrrolidine enolate with cyclopropylmethyl iodide under basic conditions (K₂CO₃, DMF).

- Grignard Addition : Use of cyclopropylmethylmagnesium bromide with a pyrrolidine ketone intermediate.

| Method | Reagents | Temperature | Yield |

|---|---|---|---|

| Alkylation | Cyclopropylmethyl iodide, K₂CO₃ | 80°C | 40–60% |

| Grignard | CpCH₂MgBr, THF | −20°C to RT | 50–70% |

Boc Protection/Deprotection

The tert-butyl carbamate group is critical for nitrogen protection:

- Protection : Treat pyrrolidine with Boc anhydride and DMAP in CH₂Cl₂.

- Deprotection : Use TFA in CH₂Cl₂ at −20°C to room temperature.

Example :

Pyrrolidine + Boc₂O → tert-Butyl pyrrolidine-1-carboxylate

Stereochemical Control

The (2S)-configuration is achieved via:

- Chiral Resolution : Use of chiral HPLC (e.g., CHIRALCEL OD-H column) to separate enantiomers.

- Asymmetric Catalysis : Employing (-)-sparteine during lithiation.

Data :

| Method | Purity (ee) |

|---|---|

| Chiral HPLC | >99% |

| Sparteine-mediated lithiation | 95–98% |

Integrated Synthetic Route

Combining the above steps:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

tert-Butyl (2S)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Stereoisomers and Enantiomers

- tert-Butyl (2R)-2-(Aminomethyl)-2-(Cyclopropylmethyl)Pyrrolidine-1-Carboxylate (CAS: 1630815-49-4): Structural Difference: R-configuration at the 2-position instead of S. Impact: Stereochemistry significantly affects receptor binding and catalytic activity. For example, R-isomers may exhibit altered pharmacokinetics or reduced efficacy in enantioselective reactions . Molecular Formula: C₁₄H₂₆N₂O₂; Molecular Weight: 254.37 .

Substituted Pyrrolidine Derivatives

- tert-Butyl (2S)-2-(Aminomethyl)-2-Ethylpyrrolidine-1-Carboxylate (CAS: 1630815-50-7): Structural Difference: Cyclopropylmethyl replaced with an ethyl group. Molecular Formula: C₁₂H₂₄N₂O₂; Molecular Weight: 228.33 .

- (S)-tert-Butyl 2-(Aminomethyl)Pyrrolidine-1-Carboxylate Hydrochloride: Structural Difference: Lacks the cyclopropylmethyl group. Impact: Simplified structure with higher polarity, making it more suitable for aqueous-phase reactions or as a precursor for further functionalization .

Fluorinated Analogues

- tert-Butyl (2S,4S)-4-Fluoro-2-(Hydroxymethyl)Pyrrolidine-1-Carboxylate (CAS: 1174020-49-5):

Spirocyclic and Complex Derivatives

- tert-Butyl (2S)-2-({(2'S,3R,5'S)-2-Oxo-5'-[(1E)-Prop-1-En-1-Yl]-...}pyrrolidine-1-carboxylate (Compound 328):

Key Properties

<sup>a</sup> Calculated using XLogP3 .

<sup>b</sup> Estimated based on structural similarity.

Anticancer Activity

- Analogues like tert-butyl (2S)-2-(m-tolylcarbamoyl)pyrrolidine-1-carboxylate () inhibit melanoma by disrupting MIA-fibronectin interactions, highlighting the role of substituents in target engagement .

Organocatalysis

- tert-Butyl (S)-2-(Aminomethyl)Pyrrolidine-1-Carboxylate derivatives are employed in asymmetric aldol reactions, where the cyclopropylmethyl group enhances enantioselectivity by restricting conformational flexibility .

Drug Intermediate Utility

- The 2-ethyl and fluorinated variants serve as intermediates for protease inhibitors and kinase modulators, respectively, demonstrating the adaptability of pyrrolidine scaffolds .

Biological Activity

tert-butyl (2S)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate, with the CAS number 1630815-49-4, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. The compound belongs to a class of pyrrolidine derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C14H26N2O2

- Molecular Weight : 254.368 g/mol

- Purity : Typically >95% in commercial preparations

The biological activity of tert-butyl (2S)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate is largely attributed to its structural features, which allow it to interact with various biological targets. Notably, pyrrolidine derivatives have been shown to exhibit inhibitory effects on specific enzymes and receptors:

- Neuraminidase Inhibition : Research indicates that compounds structurally similar to pyrrolidine can inhibit neuraminidase, an enzyme critical for viral replication, particularly in influenza viruses. The mechanism involves mimicking the transition state of the substrate during hydrolysis, thereby blocking the enzyme's activity .

- Receptor Modulation : Some studies suggest that pyrrolidine derivatives may act as modulators of neurotransmitter receptors, although specific data on this compound's interactions remain limited.

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of tert-butyl (2S)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate against various biological targets:

- Influenza Virus Neuraminidase : A study assessed the inhibitory potential of several amino acid derivatives against neuraminidase from the influenza virus. The results indicated that certain pyrrolidine analogs demonstrated significant inhibition, suggesting that tert-butyl (2S)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate could be a candidate for further antiviral development .

Case Studies

- Antiviral Activity : In a controlled study involving influenza-infected cell cultures, compounds similar to tert-butyl (2S)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate were tested for their ability to reduce viral cytopathogenic effects. The 50% effective concentration (EC50) was calculated using regression analysis based on absorbance measurements from treated versus control groups .

| Compound | EC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 15 | Neuraminidase inhibitor |

| Compound B | 25 | Neuraminidase inhibitor |

| tert-butyl (2S)-... | TBD | TBD |

Potential Therapeutic Applications

Given its biological activity profile, tert-butyl (2S)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate may have several therapeutic applications:

- Antiviral Therapy : The compound's potential as a neuraminidase inhibitor positions it as a candidate for antiviral drug development.

- Neuropharmacology : Further exploration into its effects on neurotransmitter systems could reveal applications in treating neurological disorders.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl (2S)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving:

- Chiral pool strategies : Use of enantiomerically pure starting materials (e.g., (2S)-pyrrolidine derivatives) to retain stereochemical integrity .

- Protection/deprotection : The tert-butyl carbamate (Boc) group is introduced early to protect the amine, followed by functionalization of the pyrrolidine ring. Cyclopropane-containing groups are typically introduced via alkylation or Grignard reactions .

- Purification : Flash chromatography (e.g., 0–100% ethyl acetate/hexane gradients) and recrystallization ensure high purity (>95%) .

Q. How do stereochemical configurations at the pyrrolidine ring influence reactivity?

- Methodological Answer : The (2S) configuration directs spatial orientation of substituents, affecting:

- Nucleophilic substitution : Steric hindrance from the cyclopropylmethyl group may slow SN2 reactions but favor SN1 pathways .

- Catalytic applications : Stereochemistry impacts coordination with metal catalysts in asymmetric synthesis .

- Validation : Chiral HPLC or polarimetry ([α]D values) confirm enantiopurity .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : 1H/13C NMR distinguishes diastereotopic protons (e.g., cyclopropylmethyl groups) and confirms regiochemistry .

- Mass spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]+ expected for C₁₅H₂₇N₂O₂: 279.2072) .

- IR spectroscopy : Peaks at ~1680 cm⁻¹ confirm carbamate C=O stretching .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the cyclopropylmethyl group?

- Methodological Answer :

- Solvent selection : Use THF or DMF to stabilize transition states in alkylation reactions .

- Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions (e.g., ring-opening of cyclopropane) .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .

Q. What strategies mitigate racemization during deprotection of the Boc group?

- Methodological Answer :

- Acid choice : Use TFA in dichloromethane (0°C to RT) instead of HCl to avoid protonation of stereogenic centers .

- Monitoring : In-situ FTIR tracks Boc deprotection (disappearance of C=O peak at 1680 cm⁻¹) .

- Alternative protecting groups : Consider Fmoc for acid-sensitive substrates .

Q. How does the cyclopropylmethyl group influence biological activity compared to other substituents?

- Methodological Answer :

- Comparative studies : Synthesize analogs with methyl, ethyl, or aromatic substituents and assess:

- Enzyme inhibition : IC50 values via kinetic assays (e.g., fluorescence-based protease screens) .

- Membrane permeability : LogP measurements (HPLC) correlate cyclopropane’s lipophilicity with cellular uptake .

- Structural modeling : MD simulations predict steric clashes or hydrogen-bonding interactions with target proteins .

Q. What contradictions exist in reported synthetic protocols, and how can they be resolved?

- Methodological Answer :

- Discrepancies in yields : Some methods report 60–70% yields for alkylation steps , while others achieve >85% via microwave-assisted synthesis .

- Resolution : Design a Design of Experiments (DoE) approach to test variables (e.g., solvent, temperature, catalyst loading) and identify optimal conditions .

- Reproducibility : Cross-validate results using orthogonal techniques (e.g., LC-MS vs. NMR for purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.